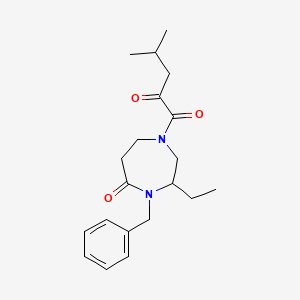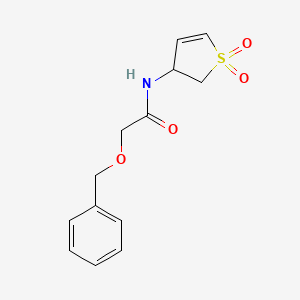
N-(2,4-difluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-difluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide, also known as DF-MPJC, is a synthetic compound that has gained attention in the field of neuroscience due to its potential as a selective positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mecanismo De Acción
N-(2,4-difluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely distributed throughout the brain. The binding of this compound to the allosteric site of mGluR5 enhances the receptor's response to glutamate, leading to increased signaling through downstream pathways. This results in the regulation of synaptic plasticity, which is crucial for learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the enhancement of neuroplasticity. The compound has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-difluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide's selectivity for mGluR5 makes it a valuable tool for studying the role of this receptor in various neurological and psychiatric disorders. However, the compound's potency and efficacy can vary depending on the experimental conditions, and its effects may be influenced by factors such as age, sex, and genetic background.
Direcciones Futuras
N-(2,4-difluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide's potential as a therapeutic agent for various neurological and psychiatric disorders is still being explored. Future research could focus on the development of more potent and selective mGluR5 PAMs, as well as the identification of biomarkers that could predict treatment response. Additionally, studies could investigate the long-term effects of this compound on synaptic plasticity and neuroplasticity, as well as its potential for neuroprotection in neurodegenerative diseases.
Métodos De Síntesis
N-(2,4-difluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide was first synthesized by a team of chemists at Pfizer in 2005. The synthesis method involves a multi-step process, starting with the reaction of 2,4-difluorophenylacetonitrile with 2,6-dimethylpiperidine to form the corresponding imine. The imine is then reduced with sodium borohydride to give N-(2,4-difluorophenyl)-2,6-dimethylpiperidine-4-carboxamide. Finally, the carboxamide is treated with oxalyl chloride and then with 2-methylbutyric acid to yield this compound.
Aplicaciones Científicas De Investigación
N-(2,4-difluorophenyl)-2,6-dimethyl-1-piperidinecarboxamide has been extensively studied for its potential as a therapeutic agent for various neurological and psychiatric disorders, including schizophrenia, anxiety, depression, and addiction. The compound's ability to selectively modulate mGluR5 has been shown to have a significant impact on the regulation of glutamate neurotransmission, which is implicated in the pathophysiology of these disorders.
Propiedades
IUPAC Name |
N-(2,4-difluorophenyl)-2,6-dimethylpiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O/c1-9-4-3-5-10(2)18(9)14(19)17-13-7-6-11(15)8-12(13)16/h6-10H,3-5H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPQLXNHPQBKJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)NC2=C(C=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[3-(2-ethylhexyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-furylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5334433.png)
![N-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2-phenoxypropanamide](/img/structure/B5334439.png)
![methyl 2-[5-(5-bromo-2-hydroxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5334446.png)
![(3S*,4S*)-4-(4-morpholinyl)-1-[3-(3-pyridinyl)propanoyl]-3-pyrrolidinol](/img/structure/B5334454.png)
![8-(3-phenoxybenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5334466.png)
![4-[6-iodo-2-[2-(3-nitrophenyl)vinyl]-4-oxo-3(4H)-quinazolinyl]benzoic acid](/img/structure/B5334468.png)

![3-(2,3-dimethoxyphenyl)-2-[4-(6-nitro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5334484.png)
![N,N,4-trimethyl-2-({[4-(2-methylphenyl)-1-piperazinyl]acetyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B5334490.png)
![3-(2,4-dichlorophenyl)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5334498.png)

![4-(2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B5334516.png)
![N-(1-phenylethyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]butanamide](/img/structure/B5334529.png)
